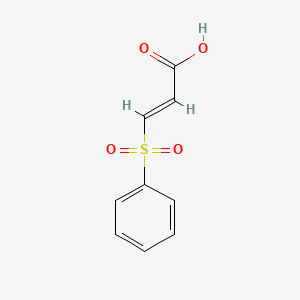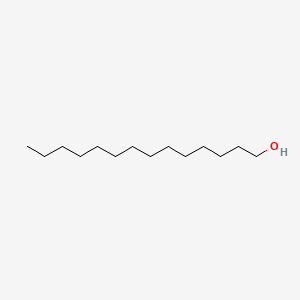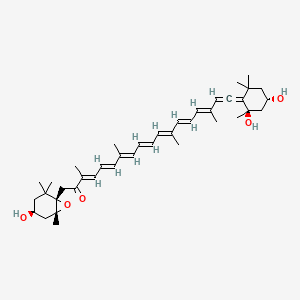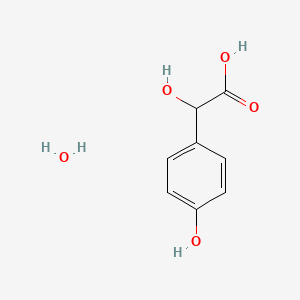![molecular formula C8H15N B3429074 6-Azaspiro[3.5]nonane hydrochloride CAS No. 71873-27-3](/img/structure/B3429074.png)
6-Azaspiro[3.5]nonane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[3.5]nonane hydrochloride is a chemical compound with the IUPAC name 6-azaspiro[3.5]nonane-1,3-diol hydrochloride . It has a molecular weight of 193.67 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c10-6-4-7(11)8(6)2-1-3-9-5-8;/h6-7,9-11H,1-5H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 161.67 .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Synthesis
6-Azaspiro[3.5]nonane hydrochloride serves as a pivotal intermediate in the diversity-oriented synthesis of azaspirocycles. The compound has been employed in multicomponent condensations, leading to the rapid access to omega-unsaturated dicyclopropylmethylamines. These novel building blocks are further transformed into heterocyclic azaspirocycles, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, through selective ring-closing metathesis, epoxide opening, or reductive amination. The resultant functionalized pyrrolidines, piperidines, and azepines are scaffolds of considerable relevance for chemistry-driven drug discovery, demonstrating the compound's utility in the synthesis of complex molecular structures of pharmacological interest (Wipf, Stephenson, & Walczak, 2004).
Applications in Drug Discovery and Biological Activities
The synthesis and exploration of azaspirocycles, including this compound derivatives, have implications in drug discovery and the development of bioactive compounds. These efforts are underscored by synthetic strategies aimed at constructing spiroaminals and azaspiro[4.4]nonanes, which are key structures of several bioactive natural products. Such compounds have shown significant biological activities, with applications ranging from antileukemic activities to serving as templates for synthetic receptors and enzyme inhibitors. This highlights the potential of this compound in contributing to the discovery of new therapeutic agents and the exploration of their mechanisms of action (Sinibaldi & Canet, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Azaspiro[3.5]nonane hydrochloride involves the reaction of a spirocyclic ketone with an amine in the presence of hydrochloric acid.", "Starting Materials": [ "Spirocyclic ketone", "Amine", "Hydrochloric acid" ], "Reaction": [ "Add the spirocyclic ketone to a reaction flask", "Add the amine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain the pure product" ] } | |
CAS-Nummer |
71873-27-3 |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15N/c1-3-8(4-1)5-2-6-9-7-8/h9H,1-7H2 |
InChI-Schlüssel |
OSWZGWQDPZSXLZ-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CCCNC2.Cl |
Kanonische SMILES |
C1CC2(C1)CCCNC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B3429003.png)









![6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3429079.png)
